Synthetic Versatility: 6-Bromo, N1-Benzenesulfonyl vs. Unprotected
The 6-bromo substituent provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine substituents at the 6-position [1]. The benzenesulfonyl protecting group at N1 stabilizes the azaindole core during these transformations and can be subsequently removed under basic conditions (e.g., NaOH/MeOH or TBAF) to reveal the free NH for further functionalization or biological evaluation [1].
| Evidence Dimension | Synthetic utility for downstream derivatization |
|---|---|
| Target Compound Data | 6-Bromo substituent available for cross-coupling; N1-benzenesulfonyl group compatible with Pd catalysis and cleavable under basic conditions |
| Comparator Or Baseline | Unprotected 6-bromo-4-azaindole (CAS 944937-53-5) lacks N1 protection, limiting regioselective N-alkylation options and potentially complicating cross-coupling due to NH coordination |
| Quantified Difference | Quantitative coupling yields not reported for this specific compound; class-level inference based on established azaindole synthetic methodology |
| Conditions | Synthetic organic chemistry context; inferred from literature on N-benzenesulfonyl-4-azaindole functionalization |
Why This Matters
For procurement decisions, this compound offers a pre-protected, bromine-functionalized scaffold that reduces synthetic steps compared to starting from unprotected azaindole and performing sequential protection/bromination.
- [1] Saab, F. (2010). Inhibiteurs de la voie Raf/MEK/ERK: Synthèse de composés à structure 4-azaindolique et évaluation de leur efficacité. Thèse de doctorat, Université d'Orléans. (Functionalization at C-2 and C-5 of N-benzenesulfonyl-4-azaindole). View Source
